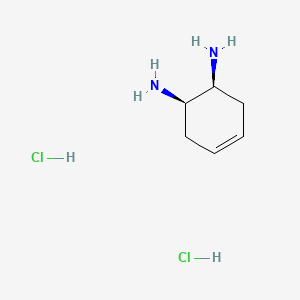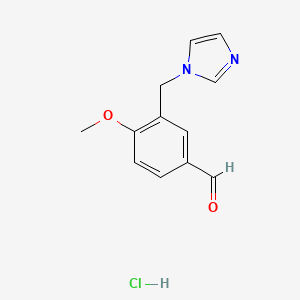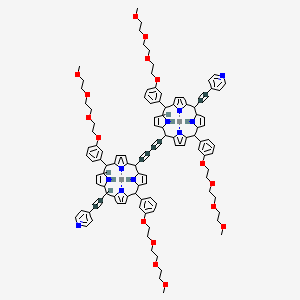
Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) is a complex compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) is not well understood. However, it is believed that the compound may act as a Lewis acid catalyst, which could facilitate various chemical reactions. Additionally, the compound may interact with biological molecules such as enzymes and receptors, which could lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) are not well characterized. However, it is believed that the compound may interact with various biological molecules such as enzymes and receptors, which could lead to various biochemical and physiological effects. Additionally, the compound may have potential toxicity, which would need to be carefully evaluated in future studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) in lab experiments is its unique structure, which could lead to the synthesis of new materials with unique properties. Additionally, the compound could be used as a potential catalyst for various chemical reactions. However, one limitation of using this compound in lab experiments is its potential toxicity, which would need to be carefully evaluated in future studies.
Zukünftige Richtungen
There are several future directions for the study of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)). One direction is to further characterize the mechanism of action of the compound, which could lead to a better understanding of its potential applications in various fields of research. Additionally, future studies could evaluate the potential toxicity of the compound and its potential use as a drug candidate. Another direction is to explore the potential applications of the compound in the field of material science, where it could be used as a building block for the synthesis of new materials with unique properties.
Synthesemethoden
The synthesis of Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) involves the reaction of zinc acetate with the ligand 2-(4-pyridyl)acetonitrile (NC5H4CC) in the presence of a solvent such as dimethylformamide (DMF). The reaction mixture is then heated to a temperature of around 70°C for several hours to allow for the formation of the complex. The resulting product is a yellow powder that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
Zn2((MeO(CH2CH2O)3C6H4)2(NC5H4CC)C20H8N4C4C20H8N4(C6H4(OCH2CH2)3OMe)2(CCC5H4N)) has potential applications in various fields of scientific research. One area of interest is in the field of catalysis, where this compound could be used as a catalyst for various chemical reactions. Another potential application is in the field of material science, where this compound could be used as a building block for the synthesis of new materials with unique properties. Additionally, this compound could be used in the field of medicinal chemistry, where it could be used as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
dizinc;5-[4-[10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diid-5-yl]buta-1,3-diynyl]-10,20-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-15-(2-pyridin-4-ylethynyl)-1,4,5,10,11,14,15,20,21,23-decahydroporphyrin-22,24-diide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C110H120N10O16.2Zn/c1-121-49-53-125-57-61-129-65-69-133-83-15-7-11-79(73-83)107-99-33-25-91(113-99)87(92-26-34-100(114-92)108(80-12-8-16-84(74-80)134-70-66-130-62-58-126-54-50-122-2)104-38-30-96(118-104)89(95-29-37-103(107)117-95)23-21-77-41-45-111-46-42-77)19-5-6-20-88-93-27-35-101(115-93)109(81-13-9-17-85(75-81)135-71-67-131-63-59-127-55-51-123-3)105-39-31-97(119-105)90(24-22-78-43-47-112-48-44-78)98-32-40-106(120-98)110(102-36-28-94(88)116-102)82-14-10-18-86(76-82)136-72-68-132-64-60-128-56-52-124-4;;/h7-18,25-48,73-76,87-91,93,96,98-99,101,104,106-110,113,115,118,120H,49-72H2,1-4H3;;/q-4;2*+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDJYFNCCGGHEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)C2C3C=CC(N3)C(C4=CC=C([N-]4)C(C5C=CC(N5)C(C6=CC=C2[N-]6)C#CC7=CC=NC=C7)C8=CC(=CC=C8)OCCOCCOCCOC)C#CC#CC9C1C=CC(N1)C(C1=CC=C([N-]1)C(C1C=CC(N1)C(C1=CC=C9[N-]1)C1=CC(=CC=C1)OCCOCCOCCOC)C#CC1=CC=NC=C1)C1=CC(=CC=C1)OCCOCCOCCOC.[Zn+2].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C110H120N10O16Zn2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1968.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3208547.png)
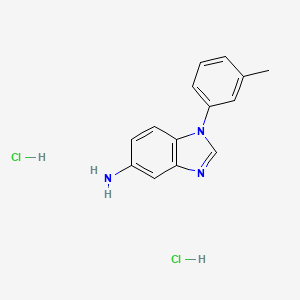
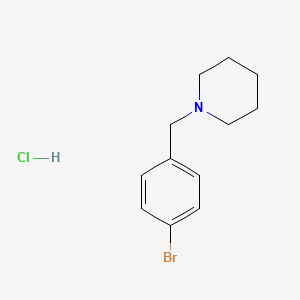
![[2-(2-Methoxy-4-nitrophenoxy)ethyl]amine hydrochloride](/img/structure/B3208573.png)
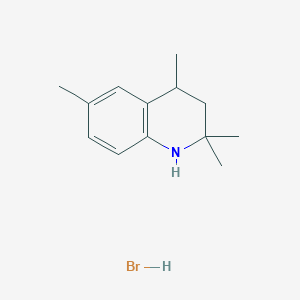
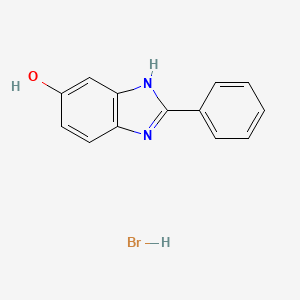
![10,11-Dihydrodibenzo[b,f]oxepine-1,3-diamine dihydrochloride](/img/structure/B3208587.png)
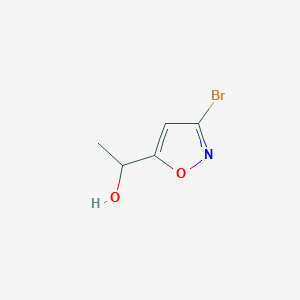
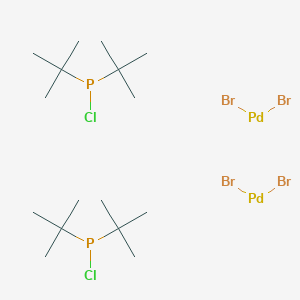
![2-([(Tert-butoxy)carbonyl]amino)-2-(2,3-dihydro-1H-inden-1-YL)acetic acid](/img/structure/B3208604.png)
